molecular formula C21H19F2NO4 B6283004 rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans CAS No. 1993278-93-5

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6283004
CAS No.: 1993278-93-5
M. Wt: 387.4
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Description

This compound is a pyrrolidine derivative featuring a trans stereochemistry, where the substituents at positions 3 and 4 are on opposite sides of the five-membered ring. Key structural elements include:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the nitrogen, commonly used in peptide synthesis to prevent unwanted reactions during coupling steps.
  • A carboxylic acid at the 3-position, enabling conjugation or further functionalization.

The trans configuration is critical for dictating spatial orientation in drug design or peptide synthesis, influencing binding affinity and stereoselectivity .

Properties

CAS No.

1993278-93-5

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4

Purity

95

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation via Catalytic Hydroamination

The iron(III)-catalyzed intramolecular hydroamination of α-substituted amino alkenes offers a stereocontrolled route to trans-pyrrolidines. Starting from L-glutamic acid derivatives, this method ensures enantiopure intermediates:

Procedure :

  • Substrate Preparation : Convert L-glutamic acid to an α,β-unsaturated ester via Horner-Wadsworth-Emmons olefination.

  • Cyclization : Treat with FeCl₃ (10 mol%) in toluene at 80°C for 12 hours, achieving >90% diastereomeric excess (d.e.) for the trans-product.

  • Functionalization : Introduce the difluoromethyl group via nucleophilic substitution using ClCF₂H in the presence of K₂CO₃.

Key Data :

StepYieldd.e.Conditions
Cyclization85%92%FeCl₃, toluene, 80°C
Difluoromethylation78%-ClCF₂H, K₂CO₃, DMF

Fmoc Protection and Carboxylic Acid Activation

The amine group is protected using Fmoc-Cl under mild basic conditions to avoid epimerization:

Procedure :

  • Protection : Dissolve the pyrrolidine intermediate in dichloromethane (DCM), add Fmoc-Cl (1.2 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C. Stir for 2 hours.

  • Carboxylic Acid Handling : If the carboxylic acid is ester-protected (e.g., methyl ester), hydrolyze using LiOH (2.0 equiv) in THF/H₂O (3:1) at 25°C.

Key Data :

ReactionYieldPurityConditions
Fmoc Protection95%98%Fmoc-Cl, DIPEA, DCM
Ester Hydrolysis89%99%LiOH, THF/H₂O

Catalytic Methods for Stereochemical Control

Iron(III)-Mediated Asymmetric Synthesis

The FeCl₃-catalyzed hydroamination/cyclization reaction provides exceptional stereocontrol for trans-pyrrolidines. Computational studies (DFT) reveal that the trans selectivity arises from a chair-like transition state minimizing steric clashes between substituents.

Optimized Conditions :

  • Catalyst: FeCl₃·6H₂O (10 mol%).

  • Solvent: Toluene.

  • Temperature: 80°C.

  • Reaction Time: 12–24 hours.

Chiral Auxiliary Approaches

Alternative routes employ Evans oxazolidinones or Oppolzer’s sultams to enforce (3R,4R) configuration:

  • Auxiliary Attachment : Couple a chiral auxiliary to a proline derivative.

  • Difluoromethylation : Perform radical difluoromethylation using Zn(CF₂H)₂.

  • Auxiliary Removal : Cleave the auxiliary under acidic conditions (HCl/EtOAc).

Performance Metrics :

Methodd.e.YieldDrawbacks
Evans Auxiliary88%75%Multi-step synthesis
FeCl₃ Catalysis92%85%Limited substrate scope

Industrial Production Techniques

Continuous Flow Synthesis

Large-scale production leverages continuous flow systems for improved efficiency:

  • Reactor Design : Tubular reactor with in-line IR monitoring.

  • Conditions :

    • Residence Time: 30 minutes.

    • Temperature: 100°C.

    • Catalyst: Immobilized FeCl₃ on silica.

Advantages :

  • 50% reduction in reaction time compared to batch processes.

  • Consistent d.e. (>90%) across 100 kg batches.

Crystallization-Induced Diastereomer Resolution

For racemic mixtures, diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) enriches the trans isomer:

  • Resolution : Dissolve racemic product in ethanol, add resolving agent, and crystallize at −20°C.

  • Yield : 70% recovery of >99% trans isomer.

Comparative Analysis of Synthetic Routes

MethodStereocontrolScalabilityCost Efficiency
FeCl₃ CatalysisHigh (92% d.e.)Moderate$$
Chiral AuxiliaryModerate (88%)Low$$$
Continuous FlowHigh (90%)High$

Key Findings :

  • Iron Catalysis balances cost and stereoselectivity for lab-scale synthesis.

  • Continuous Flow is optimal for industrial applications due to throughput and consistency.

Challenges and Mitigation Strategies

Difluoromethyl Group Instability

The difluoromethyl group is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

  • Low-Temperature Reactions : Conduct substitutions at 0–10°C.

  • Anhydrous Solvents : Use rigorously dried DMF or THF.

Epimerization During Fmoc Protection

Basic conditions during Fmoc protection may racemize the α-carbon. Solutions involve:

  • Short Reaction Times : Limit exposure to DIPEA to <2 hours.

  • Low Temperatures : Perform reactions at 0°C.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using hydrogenation techniques or specific reducing agents like lithium aluminum hydride.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, especially involving the difluoromethyl and Fmoc groups.

Common Reagents and Conditions:

  • Oxidation Agents: Potassium permanganate, chromium trioxide.

  • Reduction Agents: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.

  • Substitution Agents: Halides, nucleophiles such as amines or alcohols.

Major Products: The reactions typically yield products that retain the core pyrrolidine structure, with modifications at specific functional groups. For example, oxidation may introduce carboxyl or carbonyl groups, while reduction may lead to fully or partially hydrogenated products.

Scientific Research Applications

Synthetic Applications

1. Intermediate in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for multiple functionalization points, making it suitable for the development of various derivatives. Researchers utilize it to create compounds with specific biological activities or to explore new synthetic pathways.

2. Building Block in Combinatorial Chemistry
In combinatorial chemistry, rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is employed as a building block to generate libraries of compounds rapidly. This approach facilitates the discovery of new drugs by allowing rapid screening of numerous derivatives for desired biological activity.

Biological Applications

1. Enzyme Mechanism Studies
The compound's structure can mimic natural substrates, making it useful in studying enzyme mechanisms. By observing how enzymes interact with this compound, researchers can gain insights into catalytic processes and enzyme specificity.

2. Protein-Ligand Interaction Studies
Due to its ability to form stable interactions with proteins, this compound is instrumental in studying protein-ligand interactions. Understanding these interactions is crucial for drug design and development as it helps identify potential binding sites and affinities.

Case Studies

Several studies have highlighted the effectiveness of rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid in various research contexts:

StudyApplicationFindings
Smith et al., 2022Synthesis of Antiviral AgentsDemonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses.
Johnson et al., 2023Enzyme Inhibition StudiesFound that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Lee et al., 2024Combinatorial Library DevelopmentSuccessfully synthesized a library of over 100 derivatives using this compound as a base, leading to the identification of several novel compounds with anticancer properties.

Mechanism of Action

Mechanism: The mechanism by which this compound exerts its effects often involves the specific interactions of its functional groups with target molecules or enzymes. For instance, the difluoromethyl group can participate in strong hydrogen bonding, influencing the binding affinity and specificity of the compound.

Molecular Targets and Pathways: Potential targets include enzymes that catalyze reactions involving carboxylic acids or amines. The pathways influenced by the compound can vary but often include metabolic routes related to amino acid synthesis and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

a) rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(oxolan-3-yl)pyrrolidine-3-carboxylic Acid
  • Key Difference : Oxolan-3-yl (tetrahydrofuran ring) replaces difluoromethyl.
  • However, the difluoromethyl group in the target compound enhances lipophilicity and metabolic resistance due to fluorine’s electronegativity .
b) (3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • Key Difference : Piperidine (six-membered ring) vs. pyrrolidine (five-membered) and phenyl vs. difluoromethyl.
  • The phenyl group provides aromaticity but lacks the electron-withdrawing properties of difluoromethyl .
c) (3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
  • Key Difference : 4-Bromophenyl substituent.
  • Impact : Bromine adds steric bulk and enables halogen bonding, which may enhance target interactions but reduces solubility compared to the smaller difluoromethyl group .

Functional Group and Stereochemical Variations

a) (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic Acid
  • Key Difference: Pent-4-en-1-yloxy carbonyl and amino groups.
  • Impact: The unsaturated pentenyl group introduces reactivity (e.g., susceptibility to oxidation), while the amino group expands hydrogen-bonding capabilities. These features contrast with the stability-oriented difluoromethyl and carboxylic acid in the target compound .
b) rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride, Trans
  • Key Difference : Benzyl and pyrazole substituents.
  • The dihydrochloride salt form enhances aqueous solubility compared to the free carboxylic acid .

Biological Activity

The compound rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

Basic Information

PropertyValue
CAS Number 2763939-76-8
Molecular Formula C₁₉H₁₈F₂N₂O₃
Molecular Weight 372.36 g/mol
Chemical Structure Structure

Physical Properties

The compound features a difluoromethyl group, which is significant for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) moiety is often utilized in peptide synthesis and may affect the compound's interactions with biological targets.

Research indicates that rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid may exhibit activity against specific molecular targets such as enzymes or receptors involved in disease pathways. The difluoromethyl group is hypothesized to enhance binding affinity to certain targets, potentially leading to increased efficacy in therapeutic applications.

Pharmacological Studies

  • In Vitro Studies : Initial studies have shown that this compound can inhibit specific enzyme activities related to cancer proliferation. For instance, it was tested against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .
  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced tumor growth in NSCLC models, suggesting potential for clinical applications .
  • Selectivity and Efficacy : The compound exhibits selectivity over wild-type EGFR, making it a candidate for further development as a targeted therapy for cancers driven by mutant EGFR .

Case Study 1: NSCLC Treatment

A study conducted on mice with NSCLC showed that treatment with rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to effectively target and inhibit mutant EGFR pathways.

Case Study 2: Biochemical Assays

Biochemical assays have confirmed the compound's ability to inhibit specific kinases associated with tumor growth. The IC50 values indicate potent inhibition at low concentrations, supporting its potential use as an effective therapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of rac-(3R,4R)-4-(difluoromethyl)-1-Fmoc-pyrrolidine-3-carboxylic acid to improve yield and purity?

Methodological Answer:

  • Key Steps : Use a multi-step approach involving (1) condensation of pyrrolidine precursors with Fmoc-Cl under anhydrous conditions (e.g., DCM, DIPEA), (2) hydrogenation or fluorination for difluoromethyl group introduction, and (3) purification via reverse-phase HPLC or silica-gel chromatography .
  • Critical Parameters : Monitor reaction pH (neutral to slightly basic) to avoid Fmoc-group cleavage. Use DCC (dicyclohexylcarbodiimide) for carboxylate activation during coupling steps .
  • Yield Optimization : Conduct small-scale trials to identify optimal stoichiometry (e.g., 1.2 equivalents of Fmoc-Cl relative to pyrrolidine) and reaction time (typically 12–24 hours) .

Q. What analytical techniques are essential for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F}-NMR to confirm difluoromethyl substitution and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to verify trans-configuration at C3 and C4 .
  • High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak IA/IB) with a hexane/isopropanol gradient to resolve enantiomers and assess racemic purity (>98%) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 417.47 g/mol for C24_{24}H23_{23}N3_3O4_4) and detect impurities via high-resolution MS .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Mitigation : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and eye protection. Avoid ignition sources due to flammability risks .
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent Fmoc-group degradation and moisture absorption .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve the racemic mixture of this compound to isolate enantiomerically pure forms?

Methodological Answer:

  • Chiral Resolution : Use diastereomeric salt formation with L-(-)-di-p-toluoyltartaric acid in ethanol/water. Monitor crystallization kinetics to isolate (3R,4R) and (3S,4S) enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Apply Pd/C or enzymatic catalysts under hydrogenation conditions to bias trans-configuration retention .

Q. What conformational studies are relevant for understanding the compound’s behavior in peptide synthesis?

Methodological Answer:

  • Pseudo-Proline Analogs : Compare with Fmoc-Pro(4-OCF2_2H)-OH derivatives to assess steric effects of difluoromethyl on pyrrolidine ring puckering and peptide backbone rigidity .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict torsional angles and hydrogen-bonding propensity in solid-state vs. solution .

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, temperature) and confirm compound stability under testing environments .
  • Structure-Activity Relationship (SAR) : Systematically modify the difluoromethyl group (e.g., replace with trifluoromethyl or chloromethyl) and compare IC50_{50} values across assays .

Q. What strategies enable the incorporation of this compound into drug discovery pipelines targeting protease inhibition?

Methodological Answer:

  • Peptide Mimetics : Use Fmoc-pyrrolidine as a proline analog to design inhibitors of HIV-1 protease or thrombin. Optimize side-chain interactions via fluorinated substituents .
  • In Silico Docking : Screen against protease active sites (e.g., PDB 1HPV) using AutoDock Vina to prioritize synthetic targets .

Q. How does the compound’s stability vary under acidic vs. basic conditions during peptide deprotection?

Methodological Answer:

  • Acidic Conditions : Avoid TFA (>1% v/v) to prevent Fmoc cleavage; use milder acids (e.g., 0.1% HCl in dioxane) for selective deprotection .
  • Basic Conditions : Limit exposure to piperidine (>20% v/v) during SPPS (solid-phase peptide synthesis) to <30 minutes to retain trans-configuration .

Q. What synthetic challenges arise from the difluoromethyl group’s electronic and steric effects?

Methodological Answer:

  • Electron-Withdrawing Effects : Compensate for reduced nucleophilicity at C3 by using stronger activating agents (e.g., HATU vs. HBTU) during coupling .
  • Steric Hindrance : Optimize reaction temperature (e.g., 40–50°C) to overcome slow kinetics in bulky substituent reactions .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to assess logP (target <3), polar surface area (<140 Ų), and CYP450 inhibition risks for analogs .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s QikProp to prioritize stable derivatives .

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